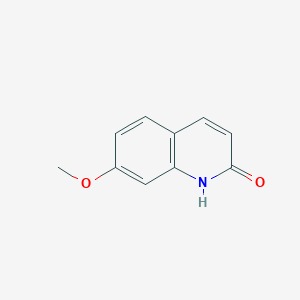![molecular formula C23H19N3O3 B1387399 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid CAS No. 1171142-83-8](/img/structure/B1387399.png)
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid, also known as ACMICA, is an organic compound with a wide range of applications in the fields of medicine and biotechnology. This compound is a derivative of indole, a heterocyclic aromatic compound found in nature, and is used as a building block for the synthesis of a variety of compounds with various biological activities. ACMICA is also widely used in the synthesis of drugs and other compounds used in research and development.
Wirkmechanismus
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is a versatile building block used in the synthesis of a variety of compounds with various biological activities. Its mechanism of action is dependent on the compound it is used to synthesize. For example, the antifungal drug fluconazole works by inhibiting the growth of fungi by blocking the production of ergosterol, an essential component of fungal cell membranes. The anti-cancer drug erlotinib works by inhibiting the activity of the epidermal growth factor receptor (EGFR), which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid depend on the compound it is used to synthesize. For example, the antifungal drug fluconazole has been shown to have antifungal activity and can be used to treat a variety of fungal infections. The anti-cancer drug erlotinib has been shown to have anti-cancer activity and can be used to treat a variety of cancers, including non-small cell lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a versatile building block that can be used to synthesize a variety of compounds with various biological activities. It is also relatively stable and can be stored for long periods of time without degrading. However, it is also toxic and should be handled with care. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential future directions of 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid are numerous. One potential future direction is the development of new compounds based on 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid for therapeutic applications. For example, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid can be used to synthesize compounds with potential anti-cancer activity, such as erlotinib. Another potential future direction is the development of new compounds based on 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid for the treatment of infectious diseases. For example, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid can be used to synthesize compounds with potential antibacterial activity, such as fluconazole. Additionally, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid could be used in the synthesis of compounds with potential anti-inflammatory activity, such as ibuprofen. Finally, 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid could be used in the synthesis of compounds with potential neuroprotective activity, such as memantine.
Wissenschaftliche Forschungsanwendungen
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid is widely used in scientific research as a building block for the synthesis of a variety of compounds with various biological activities. It has been used in the synthesis of drugs, such as the antifungal drug fluconazole, as well as other compounds used in research and development. 7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid has also been used in the synthesis of compounds with potential therapeutic applications, such as the anti-cancer drug erlotinib.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-7-(phenylcarbamoylamino)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-14-12-17-19(15-8-4-2-5-9-15)21(22(27)28)26-20(17)18(13-14)25-23(29)24-16-10-6-3-7-11-16/h2-13,26H,1H3,(H,27,28)(H2,24,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQSORQUYQHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)NC(=O)NC3=CC=CC=C3)NC(=C2C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(Anilinocarbonyl)amino]-5-methyl-3-phenyl-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Isopropylsulfonyl)phenyl]acetic acid](/img/structure/B1387322.png)






![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B1387337.png)
![3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387338.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)